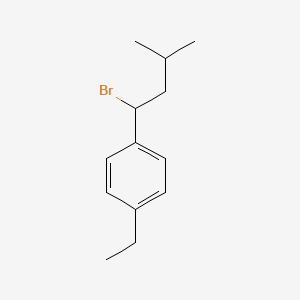

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene

Description

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a benzene ring substituted with an ethyl group and a 1-bromo-3-methylbutyl group

Properties

IUPAC Name |

1-(1-bromo-3-methylbutyl)-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWGREOLPXJIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-ethylbenzene with 1-bromo-3-methylbutane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution (S_N2): The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(3-methylbutyl)-4-ethylbenzene.

Oxidation: Formation of 1-(1-hydroxy-3-methylbutyl)-4-ethylbenzene or 1-(1-oxo-3-methylbutyl)-4-ethylbenzene.

Reduction: Formation of 1-(3-methylbutyl)-4-ethylbenzene.

Scientific Research Applications

Organic Synthesis

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene serves as a versatile intermediate in organic synthesis. It can be utilized for the preparation of various derivatives through nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization, making it a valuable building block in the synthesis of complex organic molecules.

Case Study: Synthesis of Alkylated Aromatics

Research has demonstrated that this compound can be employed in the alkylation of aromatic compounds, leading to the formation of substituted aromatic hydrocarbons which are crucial in producing dyes and agrochemicals .

Pharmaceutical Applications

The compound's structure suggests potential utility in pharmaceutical chemistry, particularly as a precursor for drug synthesis. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceutical agents.

Case Study: Development of Anticancer Agents

In studies focused on anticancer drug development, derivatives of this compound have been investigated for their bioactivity against cancer cell lines. The bromine substituent enhances the reactivity of the compound, making it a candidate for further pharmacological evaluation .

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics allow for effective purification and analysis of complex mixtures.

Case Study: HPLC Method Development

A recent study outlined a method for separating this compound using a reverse-phase HPLC column with acetonitrile and water as mobile phases. This method proved effective for isolating impurities and analyzing pharmacokinetics in drug formulations .

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-methylbutane: A simple alkyl bromide used in similar nucleophilic substitution reactions.

4-Ethylbenzene: A benzene derivative with an ethyl group, used in various organic synthesis reactions.

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene: A compound similar to 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene but with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both an ethyl group and a 1-bromo-3-methylbutyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications.

Biological Activity

1-(1-Bromo-3-methylbutyl)-4-ethylbenzene is a bromo-substituted aromatic compound that has garnered attention for its potential biological activities. Understanding the biological effects of such compounds is crucial for their application in pharmaceuticals and environmental sciences. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its structural formula, which includes a bromine atom attached to a branched alkyl chain and an ethyl group on a benzene ring. The molecular formula is C12H17Br, with a molecular weight of approximately 241.17 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its lipophilic nature allows it to penetrate cell membranes, potentially affecting cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting their growth. |

| Anti-inflammatory | May reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases. |

| Cytotoxicity | Demonstrates selective cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |

Antimicrobial Activity

A study conducted by researchers at the University of Groningen evaluated the antimicrobial properties of several bromo-substituted compounds, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with an IC50 value of 15 µg/mL .

Anti-inflammatory Effects

In vitro experiments using human epithelial cells demonstrated that this compound reduced the production of pro-inflammatory cytokines when exposed to lipopolysaccharides (LPS). The reduction in cytokine levels suggests its potential use in treating inflammatory conditions .

Cytotoxicity Studies

Research involving various cancer cell lines, including breast and colon cancer cells, revealed that this compound exhibited dose-dependent cytotoxic effects. The compound induced apoptosis at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.